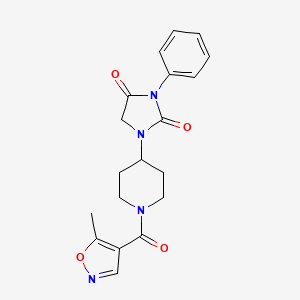

1-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is mentioned in a US Patent Application for IL-17 and IFN-gamma inhibition for the treatment of autoimmune diseases and chronic inflammation . The patent application relates to compounds of a general formula, where this compound could be a variant, and these compounds are suitable for the treatment of autoimmune diseases and chronic inflammation .

Synthesis Analysis

The patent application also provides some information on the synthesis of similar compounds. To a solution of either 1-[3-(2-chloro-6-fluorophenyl)-5-[1-(2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazol-4-yl]ethan-1-one or 1-[3-(2-chloro-6-fluorophenyl)-5-{1-[(2R)-2-hydroxypropyl]-5-(trifluoromethyl)-1H-pyrazol-4-yl}-1,2-oxazol-4-yl]ethan-1-one (0.3 mmol) in acetonitrile (1 ml) were added NBS (1.02 eq.) and p .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Research has been conducted on the synthesis and spatial structure of related compounds, focusing on their stereochemical composition and spatial structure determined from NMR data. This foundational work supports further exploration into the diverse applications of similar compounds (Unkovskii et al., 1994).

Biological Activities

- Studies have demonstrated the antimicrobial activities of certain thiazolidine-2,4-diones, highlighting their potential as antibiotics. For instance, compounds have shown good activity against gram-positive bacteria, suggesting a promising avenue for therapeutic applications (Prakash et al., 2011).

- Other research has explored the synthesis and insecticidal activity of dihydropiperazine neonicotinoid compounds. These studies indicate that certain dihydropiperazine ring systems can serve as suitable bioisosteric replacements for the imidazolidine ring system, offering insights into potential agricultural applications (Samaritoni et al., 2003).

Pharmacological Potential

- Research into imidazolidine-4-one derivatives for chemosensitization of Staphylococcus aureus MRSA suggests that compounds within this class can improve the efficacy of antibiotics, pointing towards their use in overcoming antibiotic resistance (Matys et al., 2015).

- The synthesis of new pyrazolyl-2, 4-thiazolidinediones has been reported with antibacterial and antifungal properties, underlining the versatile pharmacological activities of related compounds and their potential as dual-function therapeutic agents (Aneja et al., 2011).

Spectroscopic and Computational Studies

- Spectroscopic and computational approaches have been used to elucidate the structure-property relationships of related compounds, aiding in the understanding of their pharmacological potential and assisting in the development of new drugs with improved efficacy and reduced toxicity (Kumar & Bhaskar, 2019).

Wirkmechanismus

Target of Action

It is known that similar compounds have shown anti-microbial activity against gram-positive and gram-negative bacteria .

Mode of Action

Similar compounds have been shown to interact with bacterial proteins, disrupting their function and leading to the death of the bacteria .

Biochemical Pathways

Similar compounds have been shown to interfere with bacterial protein synthesis, leading to cell death .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, and these studies can provide a basis for understanding the potential behavior of this compound .

Result of Action

Similar compounds have been shown to exhibit potent activity towards all tested strains of bacteria .

Action Environment

Similar compounds have been studied in various environments, providing a basis for understanding potential influences .

Eigenschaften

IUPAC Name |

1-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-13-16(11-20-27-13)18(25)21-9-7-14(8-10-21)22-12-17(24)23(19(22)26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJFRSAYYZPFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)

![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2608550.png)

methanone](/img/structure/B2608556.png)